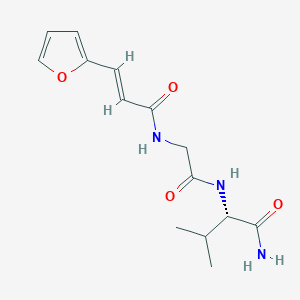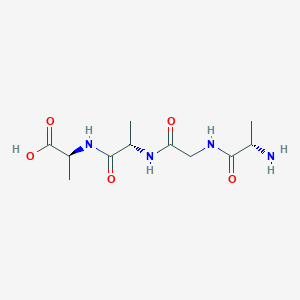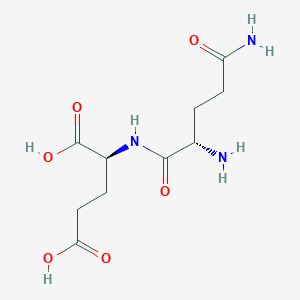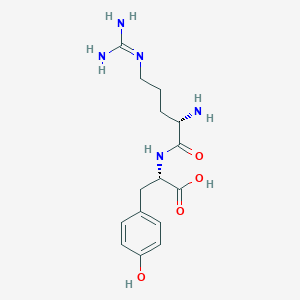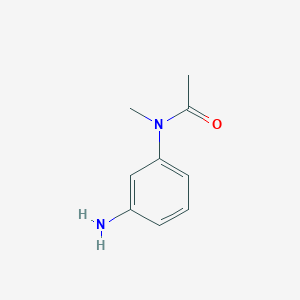
N-(3-aminophenyl)-N-methylacetamide
Overview
Description
N-(3-aminophenyl)-N-methylacetamide is a compound that can be considered a derivative of N-methylacetamide, which is the simplest molecule containing a peptide bond and serves as a basic structural unit of peptide chains in proteins . The compound of interest, however, is substituted with an amino group on the phenyl ring, which could potentially affect its chemical and physical properties, as well as its interaction with biological systems.
Synthesis Analysis
The synthesis of related N-substituted acetamides typically involves the reaction of an appropriate amine with an acyl chloride or an ester under suitable conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Although the specific synthesis of N-(3-aminophenyl)-N-methylacetamide is not detailed in the provided papers, a similar approach could be hypothesized for its synthesis.
Molecular Structure Analysis
The molecular structure of N-substituted acetamides can be quite complex, with potential for intra- and intermolecular hydrogen bonding. For example, substituted N-(2-hydroxyphenyl)acetamides showed evidence of intra- and intermolecular hydrogen bonds in solution, as determined by variable temperature NMR experiments . The molecular structure of N-methylacetamide itself has been studied using X-ray crystallography, revealing static disorder and the configuration of the peptide bond .
Chemical Reactions Analysis
N-substituted acetamides can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide group can engage in hydrogen bonding, as seen in the crystal structure of N-((diphenylamino)methyl)acetamide, where extended chains form through N—H⋯O hydrogen bonds . The presence of the amino group on the phenyl ring in N-(3-aminophenyl)-N-methylacetamide could also offer additional sites for reactions, such as electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides can be influenced by the nature of the substituents. The IR spectrum of N-methylacetamide shows characteristic peaks for amide I, II, and III bands, which are important for understanding the amide infrared spectrum . The presence of substituents can alter these spectral properties, as well as the melting and boiling points, solubility, and stability of the compound. The electronic behavior of intramolecular hydrogen bonds in substituted acetamides has been established by NBO studies, which can affect the physical properties .
Scientific Research Applications
Mass Spectrometry
- Field : Analytical Chemistry
- Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
- Method : The study involves collision induced dissociation tandem mass spectrometry experiments of protonated N-(3-aminophenyl)benzamide . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level were also used .
- Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
Sensing Applications
- Field : Biochemistry
- Application : Boronic acids, which can be derived from N-(3-aminophenyl)-N-methylacetamide, are used in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilisation in various areas .
- Results : Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Polymer Research
- Field : Polymer Science
- Application : The compound is used in the synthesis of new soluble polyimides .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ) . These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
Proteomics Research
- Field : Proteomics
- Application : The compound is used in proteomics research .
- Method : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of the proteomics research involving this compound are not specified in the source .
Preparation of Biologically Active Molecules
- Field : Biochemistry
- Application : The compound is used as a reactant for the preparation of biologically and pharmacologically active molecules .
- Method : The specific methods of application in the preparation of biologically active molecules are not detailed in the source .
- Results : The outcomes of the preparation of biologically active molecules involving this compound are not specified in the source .
Proteomics Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-N-methylacetamide | |
CAS RN |
61679-27-4 | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


